molecular formula C28H32N4O7S B13392461 2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanamide

2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanamide

Cat. No.: B13392461
M. Wt: 568.6 g/mol
InChI Key: HSRWXLIYNCKHRZ-UHFFFAOYSA-N
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Description

2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide is a complex organic compound with a unique structure that includes multiple functional groups such as oxazole, thieno[2,3-d]pyrimidine, and oxan-4-yloxy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the oxazole and oxan-4-yloxy groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole and thieno[2,3-d]pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Methyl 4-aminobenzoate: A benzoate ester with an amino group.

Uniqueness

2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Structure

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Chemical Formula : C₃₁H₃₅N₃O₈S
  • Molecular Weight : 569.63 g/mol

Physical Properties

PropertyValue
Water Solubility0.0157 mg/mL
LogP3.01
pKa (Strongest Acidic)3.46
Polar Surface Area131.64 Ų

The biological activity of this compound appears to be multifaceted, primarily targeting various cellular pathways:

  • Inhibition of Phospholipase A2 : Research indicates that compounds similar to this structure can inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis—a condition characterized by excessive accumulation of phospholipids in lysosomes . This inhibition may lead to altered lipid metabolism and has been associated with various therapeutic effects.
  • GPR55 Agonism : The compound's structural analogs have been studied for their interaction with GPR55, a G protein-coupled receptor involved in pain modulation and cancer progression. Activation of GPR55 has been linked to angiogenesis and metastasis in cancer cells .

Therapeutic Implications

Given its potential mechanisms of action, the compound could have applications in:

  • Cancer Treatment : Due to its interaction with GPR55 and the ability to modulate lipid metabolism through PLA2 inhibition.
  • Pain Management : As a GPR55 agonist, it may offer new avenues for treating inflammatory and neuropathic pain.

In Vitro Studies

Recent studies have demonstrated that compounds similar to this one exhibit significant inhibitory effects on PLA2G15 activity at low concentrations (IC50 values around 0.18 μM) . This suggests a strong potential for use in pharmacological applications aimed at mitigating drug-induced toxicity.

Clinical Trials

While specific clinical trials for this compound are not yet available, related compounds are under investigation for their safety and efficacy in treating conditions like nonalcoholic steatohepatitis (NASH) and other metabolic disorders .

Properties

Molecular Formula

C28H32N4O7S

Molecular Weight

568.6 g/mol

IUPAC Name

2-[1-[2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide

InChI

InChI=1S/C28H32N4O7S/c1-16-21-24(33)32(28(2,3)26(29)34)27(35)31(25(21)40-22(16)23-30-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H2,29,34)

InChI Key

HSRWXLIYNCKHRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)N)C5=NC=CO5

Origin of Product

United States

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